molecular formula C12H17NO B1492439 trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2158641-06-4

trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B1492439
CAS RN: 2158641-06-4
M. Wt: 191.27 g/mol
InChI Key: GKARKNVHFRRVKD-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol (also known as trans-2-DMABC) is a cyclic amine compound and a derivative of cyclobutanol. It is an organic compound that has been widely studied for its potential uses in a variety of scientific and medical applications. It is a colorless, odorless, and water-soluble compound that is structurally similar to cyclobutanol and has a molecular weight of 206.31 g/mol.

Scientific Research Applications

Enantiodivergent Synthesis and Structural Study

A study by Izquierdo et al. (2005) on derivatives of 2-aminocyclobutane-1-carboxylic acid, which shares a cyclobutane core with the compound of interest, discusses enantiodivergent synthetic sequences. The research details the stereoselective synthesis of these compounds, demonstrating their potential for incorporation into highly rigid β-peptides. The study's findings include the development of stereocontrolled synthetic methodologies for the preparation of bis(cyclobutane) β-dipeptides, showcasing the cyclobutane ring's ability to promote structure within the molecules (Izquierdo et al., 2005).

Intramolecular Hydrogen Bonding and Rigidity

Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, focusing on their conformational preferences. This research provides insights into the folding of these oligomers into a well-defined 12-helical conformation in both solution and solid states, highlighting the structural rigidity conferred by the cyclobutane moiety (Fernandes et al., 2010).

properties

IUPAC Name

(1R,2R)-2-(2,3-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-3-5-10(9(8)2)13-11-6-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKARKNVHFRRVKD-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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